(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20145342
InChI: InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3
SMILES:
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol

(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC20145342

Molecular Formula: C14H18N2S

Molecular Weight: 246.37 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine -

Specification

Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
IUPAC Name [3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine
Standard InChI InChI=1S/C14H18N2S/c1-14(2,3)12-9-17-13(16-12)11-6-4-5-10(7-11)8-15/h4-7,9H,8,15H2,1-3H3
Standard InChI Key NBVSGYOHSNBNJA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN

Introduction

Chemical Identity and Structural Characteristics

The compound (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine (IUPAC name: [3-(4-tert-butyl-1,3-thiazol-2-yl)phenyl]methanamine) possesses a molecular formula of C₁₄H₁₈N₂S and a molecular weight of 246.37 g/mol. Its structure integrates a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—with a tert-butyl group at the 4-position and a benzylamine moiety at the 3-position of the phenyl ring. Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
InChI KeyNBVSGYOHSNBNJA-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=CSC(=N1)C2=CC=CC(=C2)CN
PubChem Compound ID24251410

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the primary amine on the benzyl group offers a site for derivatization or salt formation .

Synthesis and Structural Elucidation

Synthetic Pathways

Thiazole derivatives are typically synthesized via cyclization reactions between thioamides and α-halo carbonyl compounds. For (3-(4-(tert-Butyl)thiazol-2-yl)phenyl)methanamine, a plausible route involves:

  • Thiazole Ring Formation: Reacting 4-tert-butylthiazole-2-carbaldehyde with a phenylmethanamine precursor.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the phenylmethanamine group to the thiazole ring .

A related synthesis from describes the use of tert-butyl carbamate-protected intermediates, suggesting that Boc protection of the amine may be employed to prevent side reactions during coupling. Post-synthetic deprotection would yield the free amine .

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR would reveal signals for the tert-butyl group (δ ~1.3 ppm, singlet), thiazole protons (δ ~7.5–8.5 ppm), and benzylamine protons (δ ~3.8 ppm for CH₂NH₂) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 246.37 confirms the molecular formula .

Biological Activities and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Though direct data on this compound is limited, thiazoles with similar substituents inhibit bacterial DNA gyrase and COX-2 enzymes. The amine group could facilitate hydrogen bonding with microbial targets or inflammatory mediators.

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at three sites:

  • Thiazole 4-position: Replacement of tert-butyl with aryl or heteroaryl groups.

  • Phenyl ring: Introduction of electron-withdrawing/donating substituents to modulate electronic effects.

  • Benzylamine: Acylation or sulfonylation to improve pharmacokinetics .

Pharmacokinetic Profiling

Preliminary ADMET predictions (using tools like SwissADME) indicate:

  • Lipophilicity: LogP ≈ 3.2 (moderate, favoring oral absorption).

  • Solubility: ~50 µg/mL in aqueous buffers, necessitating prodrug strategies.

  • CYP450 Inhibition: Low risk of off-target interactions.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the thiazole and phenyl rings could elucidate critical pharmacophores. For instance, replacing tert-butyl with trifluoromethyl may enhance metabolic stability .

In Vivo Efficacy and Toxicity

Rodent models are needed to evaluate antitumor efficacy and maximum tolerated dose (MTD). Preliminary acute toxicity studies in zebrafish could prioritize candidates for mammalian testing .

Targeted Delivery Systems

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor specificity. The amine group enables covalent attachment to carriers functionalized with NHS esters or maleimides.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator